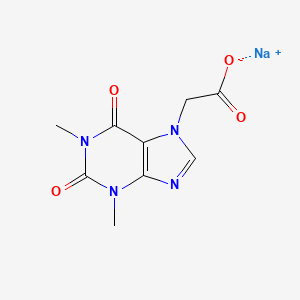

Acefylline sodium salt

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

837-27-4 |

|---|---|

Molecular Formula |

C9H9N4NaO4 |

Molecular Weight |

260.18 g/mol |

IUPAC Name |

sodium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |

InChI |

InChI=1S/C9H10N4O4.Na/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;/h4H,3H2,1-2H3,(H,14,15);/q;+1/p-1 |

InChI Key |

MSFVZSOKOXZSME-UHFFFAOYSA-M |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].[Na+] |

Related CAS |

652-37-9 (Parent) |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Acefylline Sodium Salt

Established Synthetic Pathways for Acefylline (B349644) Sodium Salt

The traditional and most well-documented synthesis of acefylline, also known as 7-theophyllineacetic acid, fundamentally involves the modification of a theophylline (B1681296) precursor. drugfuture.com This process is typically a two-step reaction involving the formation of a theophylline salt followed by a condensation reaction.

The synthesis of acefylline begins with theophylline (1,3-dimethylxanthine). The process involves the N-alkylation of theophylline at the 7-position. A common method is the reaction of theophylline with a chloroacetic acid derivative. guidechem.com To facilitate this reaction, theophylline is first converted into its sodium salt. This is achieved by reacting theophylline with a strong base, typically sodium hydroxide (B78521), in an aqueous solution. guidechem.comorgsyn.org This initial step is crucial as it activates the theophylline molecule for the subsequent nucleophilic substitution reaction. The formation of the theophylline sodium salt increases its reactivity, allowing for the attachment of the acetic acid moiety. google.comgoogle.com

The direct product of the synthesis described is often the sodium salt of theophylline-7-acetic acid (acefylline sodium salt) in an aqueous solution. google.comgoogle.com The established method involves a condensation reaction where the theophylline sodium salt is treated with sodium chloroacetate (B1199739). guidechem.com The reaction is carefully controlled for temperature and pH to ensure a high yield, which can exceed 90%. google.com

The general procedure involves heating an aqueous solution of sodium hydroxide, adding theophylline to form the theophylline sodium salt, and then adding an aqueous solution of sodium chloroacetate dropwise. google.com The reaction is monitored, and the pH is maintained between 8 and 12 by adding a base like sodium carbonate. google.comgoogle.com After the reaction is complete, the resulting product is this compound. To obtain the anhydrous salt, a process involving chilling, filtration, washing with ethanol and ether, and vacuum drying is employed. orgsyn.org The final product is described as silky needles with a melting point above 300°C. drugfuture.com

| Step | Reactants | Key Reagents | Temperature (°C) | pH | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| 1. Theophylline Salt Formation | Theophylline, Water | Sodium Hydroxide (NaOH) | 90 - 95 | 10 - 11 | - | google.comgoogle.com |

| 2. Condensation Reaction | Theophylline Sodium Salt, Sodium Chloroacetate | Sodium Carbonate (Na2CO3) | 55 - 65 | 8 - 12 | >90% | google.comgoogle.com |

Novel Synthetic Methodologies and Advances

Research into the synthesis of acefylline and its derivatives continues to evolve, driven by the need for more efficient, environmentally friendly, and versatile methods. Novel approaches focus on creating new molecular entities with enhanced properties and applying modern synthetic principles.

Glycosylation, the enzymatic or chemical attachment of sugars to another molecule, is a key strategy for modifying the properties of pharmaceuticals. Stereospecific glycosylation ensures a precise, controlled attachment of a glycosyl donor to an acceptor molecule, resulting in a single, well-defined stereoisomer. rsc.orgresearchgate.net While research on the direct glycosylation of acefylline is not widespread, the principles are applicable to xanthine (B1682287) derivatives. nih.gov Such modifications can significantly alter a compound's solubility, stability, and biological interactions. A stereospecific approach is crucial as different stereoisomers can have vastly different biological activities. Modern methods aim for complete inversion of the anomeric configuration, providing high yields and reliability for creating complex molecules. researchgate.net This strategy holds potential for creating novel acefylline derivatives with unique therapeutic profiles.

Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., grinding or milling) rather than conventional heating in a solvent, is a rapidly emerging field in pharmaceutical science. nih.govmdpi.com This technique is particularly valuable for creating multi-component systems like salts, cocrystals, and hydrates. researchgate.net For a compound like acefylline, which is classified as having low solubility and permeability, forming multi-component systems can dramatically improve its physicochemical properties. researchgate.net Mechanosynthesis offers a solvent-free or low-solvent method that is often faster, more efficient, and more environmentally friendly than traditional solvent-based crystallization. mdpi.com Research has shown that mechanochemical methods can be used to prepare stable salt hydrates and other multi-component forms of active pharmaceutical ingredients (APIs), leading to enhanced dissolution rates and permeability. researchgate.net

The application of green chemistry principles to pharmaceutical manufacturing is of growing importance to minimize environmental impact. unibo.itmdpi.com In the context of acefylline synthesis, several green advancements have been reported. A significant improvement in the established pathway is the substitution of the highly toxic reactant chloroacetic acid with the less hazardous sodium chloroacetate. guidechem.com This change enhances the safety and environmental profile of the synthesis without compromising yield. guidechem.com

Furthermore, the adoption of techniques like mechanochemical synthesis aligns with green chemistry goals by reducing or eliminating the need for solvents, which are a major source of industrial waste. mdpi.comsemanticscholar.org The focus is on developing processes that are not only efficient and high-yielding but also sustainable, using safer reagents, minimizing waste, and reducing energy consumption. mdpi.com

| Approach | Key Principles | Advantages for Acefylline Synthesis |

|---|---|---|

| Established Pathway | N-alkylation of theophylline via its sodium salt. | High yields (>90%), well-documented, reliable. |

| Stereospecific Glycosylation | Controlled, stereospecific attachment of sugar moieties. | Potential to create new derivatives with modified solubility and biological activity. |

| Mechanochemical Synthesis | Solvent-free or low-solvent reaction via mechanical force. | Environmentally friendly (Green Chemistry), enhances physicochemical properties like dissolution and permeability. |

| Green Chemistry Modifications | Use of safer reagents (e.g., sodium chloroacetate), waste reduction. | Improved safety profile, reduced environmental impact, increased sustainability. |

Design and Synthesis of Acefylline Derivatives and Analogs

The chemical scaffold of acefylline, also known as theophylline-7-acetic acid, offers a versatile platform for synthetic modification. nih.govplos.org Its carboxylic acid functional group is a key starting point for derivatization, allowing for the introduction of various pharmacophores through the formation of esters, amides, and other functional linkages. nih.govrsc.org This has led to the development of a diverse range of derivatives and hybrid molecules with tailored chemical properties. The primary synthetic strategies often begin with the esterification of acefylline, followed by conversion to a highly reactive acetohydrazide intermediate, which serves as a cornerstone for building more complex molecular architectures. nih.govplos.orgacs.org

Acetamide Derivatives

The synthesis of acetamide derivatives of acefylline often involves coupling the acefylline core with various amine-containing moieties. A prominent strategy involves creating hybrid molecules where an acetamide group is part of a larger chemical structure linked to the acefylline scaffold.

For instance, a series of novel thio N-phenyl/arylacetamide derivatives of acefylline have been synthesized. nih.govacs.org The general synthetic pathway commences with the conversion of acefylline (Theophylline-7-acetic acid) into its methyl ester, theophylline-7-acetate, through Fischer esterification using methanol and a catalytic amount of sulfuric acid. plos.orgacs.org This ester is then reacted with hydrazine monohydrate to produce theophylline-7-acetohydrazide in high yield. plos.orgacs.org This key hydrazide intermediate is further elaborated to build a triazole ring, which is then functionalized with different N-phenyl/aryl acetamide groups. nih.govacs.org

In a specific example, the theophylline-7-acetohydrazide is treated with phenyl isothiocyanate, followed by hydrolysis in a basic medium, to form an acefylline-triazole hybrid. acs.org This hybrid is then reacted with various 2-bromo-N-phenyl/arylacetamides. This reaction sequence links the acetamide moiety to the triazole ring, which in turn is connected to the acefylline core via a methylene (B1212753) bridge, resulting in the final target compounds. semanticscholar.org The structural confirmation of these derivatives, such as compound 11c (N-(2,4-dimethylphenyl)-2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide), has been achieved through various spectroscopic methods including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.govacs.org For compound 11c , characteristic signals in the ¹H-NMR spectrum include peaks for the methylene and NH protons of the amide group at δ 10.16 and δ 4.11, respectively. nih.govacs.org The ¹³C-NMR spectrum shows a signal for the methylene linker between the theophylline and triazole cores at δ 41.33. nih.govacs.org

Table 1: Selected Synthesized Acetamide Derivatives of Acefylline

| Compound ID | IUPAC Name | Molecular Formula | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 11c | N-(2,4-dimethylphenyl)-2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide | C₂₇H₂₈N₈O₄S | - | - |

| 11e | 2-(5-((1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-(4-fluorophenyl)acetamide | C₂₅H₂₃FN₈O₄S | 66 | 168 |

| 11f | N-(2-Chlorophenyl)-2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide | C₂₅H₂₃ClN₈O₄S | 70 | 117 |

Triazole Hybrids

The incorporation of a triazole moiety into the acefylline structure has been a significant area of research, leading to the synthesis of various hybrid molecules. scienceopen.comsemanticscholar.org The 1,2,4-triazole ring, in particular, is a common target due to its established presence in medicinally important compounds. nih.gov

A general and effective multi-step synthesis for creating acefylline-1,2,4-triazole hybrids has been established. nih.govacs.org The process begins with the esterification of acefylline to yield theophylline-7-acetate, which is subsequently converted to theophylline-7-acetohydrazide by reacting with hydrazine monohydrate. nih.govacs.org This acetohydrazide intermediate is a crucial building block for the triazole ring formation.

One pathway involves treating theophylline-7-acetohydrazide with an isothiocyanate (e.g., phenyl isothiocyanate) in ethanol to form a thiosemicarbazide derivative. nih.govacs.org This intermediate is then cyclized by heating in a basic medium, which after acidification, yields the 4-phenyl-5-mercapto-1,2,4-triazole ring linked to the acefylline core through a methylene bridge. nih.gov

Another approach to triazole hybrids involves the conversion of an oxadiazole precursor. nih.govplos.org Theophylline-7-acetohydrazide is reacted with carbon disulfide (CS₂) and potassium hydroxide (KOH) under reflux to synthesize a theophylline-oxadiazole hybrid. plos.orgplos.org This oxadiazole derivative is then treated with hydrazine monohydrate to afford an amino-substituted triazole, specifically 4-amino-5-mercapto-1,2,4-triazole tethered to the acefylline scaffold. nih.govplos.orgplos.org This amino-triazole serves as a versatile intermediate for further derivatization, such as the synthesis of azomethine derivatives. nih.govplos.org

Furthermore, 1,2,3-triazole linkers have also been incorporated into acefylline hybrids. rsc.org This is achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. rsc.orgresearchgate.net In this method, a propargylated derivative of acefylline is reacted with various organic azides to form the 1,2,3-triazole ring, which acts as a stable linker connecting the acefylline scaffold to another chemical entity. rsc.org

Oxadiazole-Containing Hybrids

The 1,3,4-oxadiazole ring is another important heterocyclic system that has been successfully integrated with the acefylline scaffold to create hybrid compounds. nih.govacs.org The synthesis of these hybrids typically utilizes the common intermediate, theophylline-7-acetohydrazide. plos.orgplos.org

A key synthetic route involves the reaction of theophylline-7-acetohydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH), followed by refluxing. plos.orgplos.org This one-pot reaction leads to the cyclization of the hydrazide, forming a 5-mercapto-1,3,4-oxadiazole ring. The resulting molecule features the acefylline core connected via a methylene group to the C2 position of the oxadiazole ring. This synthesis has been reported to proceed with a good yield of 62%. plos.orgplos.org

The resulting oxadiazole hybrid, specifically 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, is not just a final product but also serves as a valuable intermediate for further chemical transformations. For example, it can be converted into amino-triazole derivatives by reacting with hydrazine monohydrate, demonstrating the synthetic utility of the oxadiazole ring as a precursor to other heterocyclic systems. nih.govplos.orgplos.org Research groups have previously reported the synthesis of 1,3,4-oxadiazoles derived from acefylline as part of ongoing studies into biologically relevant molecules. nih.govacs.org Additionally, acefylline-vanillin conjugates with an oxadiazole linker have been synthesized and studied. rsc.org

Hydrazone Hybrids

Hydrazone linkages provide a synthetically accessible and versatile method for creating acefylline hybrids. The formation of the hydrazone moiety (-C=N-NH-) typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. rsc.org

The synthesis of acefylline hydrazone hybrids starts with the key intermediate, theophylline-7-acetyl hydrazide (also referred to as acefylline hydrazide). rsc.org This hydrazide is prepared from acefylline via esterification and subsequent reaction with hydrazine. nih.govacs.org

To generate the final hydrazone hybrids, the acefylline hydrazide is dissolved in a suitable solvent, such as absolute ethanol, along with a catalytic amount of an acid like glacial acetic acid. rsc.org To this solution, a variety of aldehydes or ketones are added. The reaction mixture is then typically heated, leading to the formation of the hydrazone linkage through the reaction of the terminal -NH₂ group of the hydrazide with the carbonyl group of the aldehyde or ketone. rsc.orgresearchgate.net This method has been used to synthesize a series of acefylline-hydrazone hybrids by reacting the hydrazide with a range of substituted aldehydes and isatin (a ketone). rsc.org

This synthetic strategy allows for significant molecular diversity in the final products, as a wide array of commercially available or synthetically prepared aldehydes and ketones can be employed to introduce different structural motifs onto the acefylline scaffold. rsc.org

Azomethine Derivatives

Azomethine derivatives, also known as Schiff bases, represent a significant class of acefylline analogs. These compounds are characterized by the presence of a carbon-nitrogen double bond (-C=N-). The synthesis of these derivatives often involves the condensation of a primary amine with an aldehyde or ketone. nih.gov

In the context of acefylline, novel azomethine derivatives have been synthesized from an acefylline-tethered 4-amino-1,2,4-triazole intermediate. nih.govplos.org The synthetic pathway begins with acefylline and proceeds through several steps to build the necessary precursor. First, acefylline is converted to theophylline-7-acetohydrazide. plos.orgplos.org This hydrazide is then used to form a 1,3,4-oxadiazole ring, which is subsequently converted to a 4-amino-3-mercapto-1,2,4-triazole by reacting it with hydrazine monohydrate. nih.govplos.orgplos.org

This resulting compound, 4-amino-5-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl)-4H-1,2,4-triazole-3-thiol, possesses a primary amino group (-NH₂) on the triazole ring, which is the key functional group for forming the azomethine linkage. nih.gov

The final step is a condensation reaction where the amino-triazole intermediate is refluxed with various aromatic aldehydes in ethanol, with a few drops of acetic acid acting as a catalyst. nih.govplos.org This reaction yields a series of azomethine derivatives where the aromatic aldehyde moiety is linked to the triazole ring via the newly formed C=N bond. nih.govplos.org This synthetic approach has been used to create a library of compounds (7a-k) with yields ranging from 62% to 78%. plos.org The structure of these compounds, such as 7h , has been confirmed by ¹H-NMR and ¹³C-NMR, with the azomethine functionality (N=C) being identified by a downfield signal in the ¹³C-NMR spectrum at δ 149.32 ppm. plos.org

Table 2: Selected Synthesized Azomethine Derivatives of Acefylline

| Compound ID | IUPAC Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 7j | (E)-7-((4-((2-hydroxybenzylidene)amino)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | 62 | 232 |

| - | 4-amino-1,2,4-triazole from acefylline-1,3,4-oxadiazole hybrid (precursor 6) | 70 | 217 |

Linker Chemistry in Hybrid Compound Synthesis

Several types of linkers have been employed in the synthesis of acefylline derivatives:

Acetyl Linker: A straightforward approach involves using an acetyl group as a linker. Acefylline itself is theophylline-7-acetic acid, meaning the acetic acid moiety can be considered a linker. This has been extended by creating ester or amide bonds. For example, acefylline has been conjugated with natural products like eugenol through an acetyl linker. nih.gov

Hydrazone Linker: This dynamic linker is formed by the condensation of acefylline hydrazide with aldehydes or ketones. rsc.org The resulting C=N-NH bond is relatively easy to form and can introduce a point of flexibility into the hybrid molecule. rsc.orgresearchgate.net

Oxadiazole Linker: The 1,3,4-oxadiazole ring can serve as a rigid and stable aromatic linker. It is typically synthesized from the theophylline-7-acetohydrazide intermediate by reaction with reagents like carbon disulfide or by cyclization of diacylhydrazines. plos.orgrsc.org This linker has been used to connect acefylline to moieties such as vanillin. rsc.org

Triazole Linker: Both 1,2,4-triazole and 1,2,3-triazole rings have been used as linkers. The 1,2,4-triazole ring is often formed through multi-step synthesis starting from the acetohydrazide intermediate. nih.gov The 1,2,3-triazole linker is notably synthesized using the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, which provides a robust and inert bridge between two molecular fragments. rsc.orgresearchgate.net

Methylene Linker: In many of the synthesized hybrids, a simple methylene group (-CH₂-) derived from the acetic acid portion of acefylline serves as the initial part of the linker, connecting the theophylline core to the more complex heterocyclic systems like triazoles or oxadiazoles. nih.govplos.org For instance, in azomethine derivatives, a methylene signal is detected in the ¹³C-NMR spectrum, confirming the link between the purine (B94841) and triazole rings. nih.gov

The strategic selection and synthesis of these linkers are fundamental to the design of novel acefylline derivatives, enabling the creation of diverse chemical libraries for further investigation.

Chemical Reactivity Studies of Acefylline and its Derivatives

Acefylline, also known as 7-theophyllineacetic acid, demonstrates susceptibility to various chemical reactions, including hydrolysis, methylation, and oxidation. Understanding its reactivity is crucial for the synthesis of new derivatives and for determining its stability under different conditions. Forced degradation studies, which subject the compound to stress conditions like acid, base, and oxidizing agents, have been instrumental in mapping its chemical behavior. eurekaselect.comresearchgate.net

Hydrolysis represents a key reaction pathway for acefylline and its derivatives, particularly under basic conditions.

Forced Hydrolysis of Acefylline: Studies involving forced degradation have shown that acefylline degrades when exposed to acidic and alkaline environments. eurekaselect.com The degradation process under these conditions has been analyzed using techniques such as reverse-phase liquid chromatography (RP-LC) to separate the resulting products. eurekaselect.comresearchgate.net

Alkaline Hydrolysis of Acefylline Esters: The chemical stability of ester derivatives of 7-theophyllineacetic acid has been evaluated under drastic alkaline conditions. jfda-online.comresearchgate.net In one study, various esters were subjected to hydrolysis in a sodium hydroxide solution (0.1 M, pH 13.0) at an elevated temperature of 60°C. jfda-online.com The research found that the hydrolysis of these esters to the parent acid, 7-theophyllineacetic acid, proceeds to completion. jfda-online.comresearchgate.net

The degradation reaction was monitored by HPLC, and the data revealed that the chemical conversion follows first-order kinetics. jfda-online.com The rate constants (k) and half-lives (t½) of the hydrolytic decomposition were determined for the different ester derivatives. jfda-online.comresearchgate.net

| Compound | R Group (Ester Moiety) | Rate Constant (k) x 10-3 (min-1) | Half-life (t1/2) (min) |

|---|---|---|---|

| 1b | -CH2CH2OH | 11.24 | 61.67 |

| 1c | -CH2CH2OCH3 | 10.08 | 68.75 |

| 1d | -CH2CH(OH)CH3 | 12.83 | 54.01 |

| 1e | -(CH2CH2O)2H | 10.91 | 63.52 |

Data derived from a study on the alkaline hydrolysis of 7-theophyllineacetic acid esters at pH 13.0 and 60°C. jfda-online.com

Conversely, these ester derivatives showed high stability in the presence of diluted human plasma at 37°C, with no detectable hydrolysis observed over a 24-hour period. jfda-online.comresearchgate.net

Methylation of acefylline has been achieved through standard esterification of its carboxylic acid group.

Fischer Esterification: The methyl ester of acefylline is synthesized via Fischer esterification. plos.orgnih.gov This reaction involves refluxing acefylline with methanol in the presence of a catalytic amount of sulfuric acid. plos.orgnih.govnih.gov This process specifically targets the carboxylic acid functional group of the acefylline molecule, converting it into a methyl ester. The reaction has been reported to proceed smoothly, yielding the desired product. plos.orgnih.gov

| Reaction Type | Reactants | Catalyst | Conditions | Product | Reported Yield |

|---|---|---|---|---|---|

| Fischer Esterification | Acefylline, Methanol | H2SO4 (catalytic amount) | Reflux | Theophylline-7-acetate (Acefylline methyl ester) | 71-72% |

This methyl ester derivative often serves as a key intermediate for the synthesis of other derivatives, such as theophylline-7-acetohydrazide, by subsequent reaction with hydrazine monohydrate. nih.govnih.gov

Forced degradation studies have demonstrated that acefylline is susceptible to oxidative stress. The compound degrades when subjected to oxidizing agents. eurekaselect.comresearchgate.net In these studies, solutions of acefylline are treated with reagents such as hydrogen peroxide to induce oxidation. The resulting mixture is then analyzed, typically by chromatographic methods, to separate the parent drug from any degradation products formed. eurekaselect.com The identification of these products is crucial for understanding the oxidative stability of the molecule. Mass spectrometry (MS) is a key analytical tool used to suggest the structures of the main oxidative degradation products. eurekaselect.comresearchgate.net

The elucidation of acefylline's degradation pathways has been a central goal of forced degradation studies. By subjecting the drug to acid, alkaline, and oxidative stress conditions, researchers can generate and identify potential degradation products. eurekaselect.comresearchgate.net

| Stress Condition | Methodology | Key Findings |

|---|---|---|

| Acidic Hydrolysis | Forced degradation with acid, followed by RP-LC and MS analysis. | Acefylline shows degradation. Degradation products are separated and analyzed by MS to propose structures. |

| Alkaline Hydrolysis | Forced degradation with base, followed by RP-LC and MS analysis. | Acefylline shows degradation. Degradation products are separated and analyzed by MS to propose structures. |

| Oxidation | Forced degradation with an oxidizing agent (e.g., H2O2), followed by RP-LC and MS analysis. | Acefylline shows degradation. Degradation products are separated and analyzed by MS to propose structures. |

These comprehensive studies provide critical insights into the intrinsic stability of the acefylline molecule and help in identifying the chemical transformations it undergoes under various stress conditions. eurekaselect.com

Advanced Preclinical Pharmacology and Molecular Mechanisms of Acefylline Sodium Salt

Molecular Mechanism of Action Research

The pharmacological effects of Acefylline (B349644) sodium salt are attributed to its influence on several key molecular pathways. Research into its mechanism of action has explored its roles as an adenosine (B11128) receptor antagonist and a phosphodiesterase inhibitor, as well as its ability to modulate specific cellular signaling cascades.

Adenosine Receptor Antagonism Studies

While xanthines are broadly classified as adenosine receptor antagonists, preclinical studies on the parent acid of Acefylline sodium salt, theophylline-7-acetic acid (TAA), suggest a nuanced interaction. A study investigating the effects of TAA and its derivative, ambroxol-theophylline-7-acetate (ATA), on rat striatal adenosine receptors found that, unlike theophylline (B1681296), ATA and its components, including TAA, were unable to antagonize these receptors nih.gov. This finding indicates that the bronchodilatory activity of this compound may not be mediated through adenosine receptor blockade, a mechanism often attributed to other xanthines. This is a significant point of differentiation from the parent compound, theophylline, which is a known non-selective adenosine receptor antagonist.

Phosphodiesterase Inhibition Properties

A more prominent mechanism of action for this compound appears to be the inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various cellular processes. By inhibiting PDEs, this compound can increase intracellular levels of these cyclic nucleotides, leading to downstream effects such as smooth muscle relaxation.

A preclinical study on rat lung tissue demonstrated that theophylline-7-acetic acid (TAA) and its derivative, ATA, exhibited inhibitory effects on specific PDE isoenzymes nih.gov. Theophylline was found to inhibit PDE types I, III, and IV with equal intensity. In contrast, TAA and ATA showed a more selective inhibition of PDE types III and IV nih.gov. This selectivity for PDE III and IV is significant as these isoenzymes are key regulators of cAMP levels in airway smooth muscle and inflammatory cells.

| Compound | PDE Type I Inhibition | PDE Type III Inhibition | PDE Type IV Inhibition | Adenosine Receptor Antagonism |

| Theophylline | Yes | Yes | Yes | Yes |

| Theophylline-7-acetic acid (TAA) | No | Yes | Yes | No |

| Ambroxol-theophylline-7-acetate (ATA) | No | Yes | Yes | No |

Table 1: Comparative inhibitory profile of Theophylline, Theophylline-7-acetic acid (TAA), and Ambroxol-theophylline-7-acetate (ATA) on rat lung PDE isoenzymes and striatal adenosine receptors. nih.gov

Modulation of Specific Cellular Pathways

The increase in intracellular cAMP resulting from PDE inhibition by this compound can activate protein kinase A (PKA), which in turn can phosphorylate various downstream targets. This can lead to the modulation of several cellular pathways, including those involved in inflammation and smooth muscle contraction.

While direct studies on this compound are limited, research on the related compound theophylline has shown that it can modulate inflammatory pathways. Theophylline has been demonstrated to reduce the expression of inflammatory cytokines such as interleukin-4 (IL-4) and interleukin-5 (IL-5) in the bronchial mucosa of asthmatic patients. It is plausible that this compound, through its PDE inhibitory activity and subsequent increase in cAMP, may exert similar anti-inflammatory effects by modulating cytokine production and the activity of inflammatory cells.

Cellular and Subcellular Target Identification

The identification of specific cellular and subcellular targets is crucial for understanding the complete pharmacological profile of this compound. This involves investigating its binding affinity to various receptors and its modulatory effects on key enzymes.

Receptor Binding Affinity Investigations

Enzyme Modulation Research

The primary enzymatic targets of this compound are the phosphodiesterases. The selective inhibition of PDE III and PDE IV by its parent acid, theophylline-7-acetic acid, is a key finding nih.gov. PDE III is predominantly found in cardiovascular tissue and airway smooth muscle, while PDE IV is a key regulator of inflammatory cell function. The dual inhibition of these two PDE isoenzymes likely contributes to both the bronchodilatory and anti-inflammatory effects of the compound.

Preclinical Pharmacodynamic Characterization

The preclinical pharmacodynamic profile of this compound and its derivatives points to a compound with multi-target activity. The molecular mechanism studies reveal that its hybrids and derivatives can modulate key enzymes and pathways involved in neuro-inflammation and metabolic regulation.

The primary pharmacodynamic effects identified through preclinical research include:

Modulation of the Cholinergic System: While acefylline itself is a weak AChE inhibitor, its hybrids can potently inhibit this enzyme, suggesting a potential to influence cholinergic neurotransmission. nih.gov

Regulation of the Nitrergic Pathway: Acefylline hybrids interact with NOS-3, indicating an ability to modulate the production of nitric oxide, a key signaling molecule in vascular and inflammatory processes. nih.govrsc.orgresearchgate.net

Influence on the Dopaminergic System: Computational studies strongly suggest that acefylline derivatives can inhibit MAO-B, which would lead to decreased degradation of dopamine (B1211576) and other monoamine neurotransmitters. frontiersin.orgdntb.gov.ua

Impact on Lipid Metabolism: Through the inhibition of lipoprotein lipase, the compound's core structure can affect the metabolism of triglycerides and the uptake of fatty acids into tissues. biosiltech.comnih.gov

Anti-inflammatory Gene Regulation: By potentially activating HDACs, acefylline may suppress the expression of inflammatory genes, providing a basis for its anti-inflammatory effects. nih.govpnas.org

Collectively, these findings characterize acefylline and its derivatives not as single-target agents, but as modulators of interconnected biological networks relevant to neurodegenerative and metabolic disorders.

In Vitro Pharmacological Studies

In vitro studies have been instrumental in characterizing the molecular targets of acefylline. As a member of the xanthine (B1682287) class, its primary mechanisms of action involve the inhibition of phosphodiesterases and antagonism of adenosine receptors.

One area of investigation has been its effect on phosphodiesterase (PDE) isoenzymes. Research on rat lung cAMP PDE has shown that acefylline (referred to as theophylline-7-acetic acid) exhibits inhibitory effects on specific PDE subtypes. Compared to theophylline, which inhibits PDE types I, III, and IV with similar intensity, acefylline demonstrates a more selective, albeit weaker, inhibition of PDE types III and IV. This selective inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), contributing to smooth muscle relaxation.

Furthermore, acefylline has been identified as a peptidylarginine deiminase (PAD) activator. One study demonstrated that acefylline at a concentration of 200 μM is an effective activator of PADs. PADs are enzymes that catalyze the conversion of arginine to citrulline in proteins, a post-translational modification implicated in various physiological and pathological processes.

The compound's activity as an adenosine receptor antagonist is another key feature. This antagonism is believed to be enhanced by the acetic acid modification compared to other xanthines, contributing to its distinct pharmacological profile.

Mechanistic Studies in Animal Models

The pharmacological effects of acefylline observed in vitro translate into physiological responses in animal models. Its properties as a bronchodilator and cardiac stimulant have been noted in preclinical studies.

The bronchodilatory effect is primarily attributed to the relaxation of bronchial smooth muscles. This action is consistent with its ability to inhibit phosphodiesterases, leading to increased intracellular cAMP and subsequent smooth muscle relaxation. The antagonism of adenosine receptors may also play a role, as adenosine can induce bronchoconstriction.

As a cardiac stimulant, acefylline can have a stimulatory effect on myocardial activity. This effect is also in line with the established mechanisms of xanthine derivatives, which can increase cardiac muscle contractility and heart rate.

Receptor-Mediated Responses

The primary receptor-mediated response of acefylline is its antagonism of adenosine receptors. However, there are some conflicting findings regarding its potency and receptor subtype selectivity. While it is generally considered an adenosine receptor antagonist, one study indicated that, unlike theophylline, acefylline and its components were unable to antagonize striatal adenosine receptors.

The family of adenosine receptors includes four subtypes: A1, A2A, A2B, and A3. Theophylline, a closely related compound, is known to be a non-selective antagonist of adenosine receptors, particularly the A2B receptor, which can lead to bronchodilation. The specific binding affinities and selectivity profile of this compound across these receptor subtypes require further detailed investigation to fully understand its receptor-mediated responses. Recent research has also highlighted the potential for theophylline-7-acetic acid to act as a binding agent for HEK-293 human stem cells to deliver A2B adenosine receptors.

Preclinical Pharmacokinetic Research

Absorption and Distribution Studies in Animal Models

The absorption and distribution of this compound have been a subject of preclinical investigation, with studies on its parent compound, theophylline-7-acetic acid, providing some insights.

Research in humans has indicated that theophylline-7-acetic acid is poorly absorbed after oral administration, with an apparent bioavailability of only 1 to 2 percent. The elimination half-life was found to be rapid, ranging from 1.0 to 2.4 hours. These studies also confirmed that theophylline-7-acetic acid is not converted to theophylline in the body.

The low oral bioavailability of the parent acid suggests that the sodium salt formulation may be intended to improve its solubility and potentially its absorption characteristics. However, specific pharmacokinetic data on the absorption and distribution of this compound in preclinical animal models remains limited in the available literature. Further studies are necessary to fully characterize its absorption profile and tissue distribution in relevant animal species.

Metabolic Pathway Elucidation in Preclinical Species

The metabolism of this compound is a critical aspect of its preclinical pharmacokinetic profile. As a derivative of theophylline, it is expected to undergo biotransformation, although its specific metabolic pathways are not as extensively characterized as those of its parent compound.

Enzymatic Biotransformation

The chemical structure of acefylline suggests that it can be subject to enzymatic biotransformation. Key reactions that may be involved in its metabolism include hydrolysis, methylation, and oxidation. Hydrolysis of the ester or amide bonds could lead to the release of the parent compound.

While the specific enzymes involved in the metabolism of this compound have not been fully elucidated, the metabolism of the structurally related compound theophylline is known to involve the cytochrome P450 (CYP) enzyme system. A new metabolite of theophylline, theophylline-7β-d-ribofuranoside (theonosine), has been identified as being produced by the microsomal fraction of lungs from several species, including rats and humans. This indicates that lung tissue may play a role in the metabolism of theophylline and potentially its derivatives like acefylline. Further research is needed to determine the specific metabolic pathways and the role of various enzyme systems in the biotransformation of this compound in preclinical species.

Excretion Mechanisms in Preclinical Models

The precise excretion mechanisms of this compound in preclinical models have not been extensively detailed in publicly available literature. However, as a xanthine derivative, its elimination pathways can be inferred from studies of structurally related compounds, such as theophylline and other methylxanthines. The primary routes of elimination for small molecule drugs are typically renal and biliary excretion openaccessjournals.com.

Table 1: Potential Excretion Pathways for this compound in Preclinical Models (Inferred)

| Excretion Pathway | Primary Mechanism | Potential Influencing Factors | Preclinical Model Relevance |

|---|---|---|---|

| Renal Excretion | Glomerular filtration, tubular secretion | Urinary pH, renal blood flow, transporter activity | Primary route for many water-soluble drugs and metabolites in animal models ijrpc.compreclinicservices.com. |

| Biliary Excretion | Active transport into bile | Molecular weight, polarity, hepatic transporter activity | A significant pathway for certain compounds, often investigated in bile duct-cannulated rat models unc.edumdpi.com. |

Stability in Simulated Biological Environments

Specific stability data for this compound in SGF and SIF from preclinical research is limited. However, studies on related compounds provide some insight. For instance, esters derived from 7-theophyllineacetic acid, a compound structurally related to acefylline, have been shown to possess high stability in diluted human plasma researchgate.net. While plasma is different from gastric or intestinal fluid, this suggests a degree of stability for the core xanthine structure.

The chemical stability of a drug in the gastrointestinal tract is influenced by factors like pH and the presence of digestive enzymes dovepress.comnih.gov. SGF is typically acidic (pH ~1.2) and may contain pepsin, while SIF has a more neutral pH (around 6.8) and may contain pancreatin (B1164899) dovepress.comresearchgate.net. A compound's stability in these environments determines how much of the active drug is available for absorption creative-bioarray.com.

Table 2: Parameters of Simulated Biological Fluids for Stability Testing

| Simulated Fluid | Typical pH | Key Components | Purpose in Preclinical Assessment |

|---|---|---|---|

| Simulated Gastric Fluid (SGF) | 1.2 | Sodium chloride, Hydrochloric acid, Pepsin | To assess the chemical stability of a drug in the acidic environment of the stomach dovepress.comresearchgate.net. |

| Simulated Intestinal Fluid (SIF) | 6.8 | Potassium phosphate (B84403), Sodium hydroxide (B78521), Pancreatin | To evaluate the stability of a drug under the pH and enzymatic conditions of the small intestine prior to absorption dovepress.comresearchgate.net. |

Further preclinical studies are required to specifically quantify the degradation kinetics and stability profile of this compound in these simulated environments.

Drug-Drug Interaction Research at the Pharmacodynamic and Pharmacokinetic Levels

Preclinical research into drug-drug interactions is essential to predict potential adverse effects and changes in efficacy when a drug is co-administered with other medications bioivt.com. These interactions can be categorized as pharmacodynamic (related to the drug's effect on the body) or pharmacokinetic (related to the body's effect on the drug, i.e., ADME - Absorption, Distribution, Metabolism, Excretion) pharmaguideline.com.

Pharmacokinetic Interactions:

The primary mechanism for pharmacokinetic interactions involving acefylline is related to its metabolism. As a methylxanthine, acefylline is presumed to be a substrate for the cytochrome P450 (CYP) enzyme system, specifically CYP1A2 drugbank.com. This enzyme is responsible for the metabolism of many drugs nih.govnih.gov.

Enzyme Inhibition: Co-administration of acefylline with inhibitors of CYP1A2 can decrease its metabolism, leading to increased plasma concentrations and a potential for toxicity.

Enzyme Induction: Conversely, drugs that induce CYP1A2 activity can increase the metabolism of acefylline, potentially reducing its therapeutic efficacy.

Preclinical in vitro models using liver microsomes or hepatocytes from animal species are typically used to investigate such interactions researchgate.netresearchgate.net. Furthermore, some drugs may alter the excretion rate of acefylline. For example, agents like acetazolamide (B1664987) may increase its renal excretion, leading to lower serum levels drugbank.com.

Table 3: Summary of Preclinical Pharmacokinetic Drug-Drug Interactions for Acefylline

| Interacting Drug Class | Mechanism | Potential Preclinical Outcome for Acefylline |

|---|---|---|

| CYP1A2 Inhibitors (e.g., Ciprofloxacin, Erythromycin) | Decreased metabolism | Increased serum concentration drugbank.com. |

| CYP1A2 Inducers (e.g., Carbamazepine) | Increased metabolism | Decreased serum concentration drugbank.com. |

| Excretion Modifiers (e.g., Acetazolamide) | Increased excretion rate | Lower serum level and potential reduction in efficacy drugbank.com. |

Pharmacodynamic Interactions:

Pharmacodynamic interactions occur when co-administered drugs have additive, synergistic, or antagonistic effects at a pharmacological target.

Antagonistic Effects: Acefylline may decrease the therapeutic efficacy of certain drugs, such as benzodiazepines (e.g., diazepam, alprazolam) and adenosine drugbank.com. This is a known class effect of xanthines, which can antagonize adenosine receptors.

Additive/Synergistic Effects: The risk of adverse effects, such as hypokalemia, may be increased when acefylline is combined with beta-2 adrenergic agonists like salbutamol (B1663637) drugbank.com. Similarly, co-administration with other sympathomimetic agents (e.g., ephedrine, dopamine) can increase the risk of adverse cardiovascular effects drugbank.com.

These interactions are often first identified and characterized in preclinical animal models by observing physiological responses after co-administration of the drugs ijrpc.comscireq.com.

Table 4: Summary of Preclinical Pharmacodynamic Drug-Drug Interactions for Acefylline

| Interacting Drug/Class | Potential Preclinical Pharmacodynamic Outcome |

|---|---|

| Benzodiazepines (e.g., Diazepam) | Decreased therapeutic efficacy of the benzodiazepine (B76468) drugbank.com. |

| Adenosine | Decreased therapeutic efficacy of adenosine drugbank.com. |

| Beta-2 Adrenergic Agonists (e.g., Salbutamol) | Increased risk or severity of hypokalemia drugbank.com. |

| Sympathomimetics (e.g., Ephedrine) | Increased risk or severity of adverse effects drugbank.com. |

| Beta-Blockers (e.g., Carvedilol) | Increased risk or severity of adverse effects drugbank.com. |

Computational and in Silico Drug Design Studies for Acefylline Sodium Salt

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is crucial for understanding how a drug molecule like acefylline (B349644) might interact with its biological target.

Ligand-Protein Binding Mode Prediction

Predicting the binding mode involves identifying the specific pose or conformation the ligand adopts within the protein's active site. This includes pinpointing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex.

Recent computational studies on acefylline derivatives have provided significant insights into their potential as therapeutic agents by predicting their binding modes with various protein targets. For instance, in a study exploring acefylline hybrids as potential anticancer agents, molecular docking was used to investigate the binding of a potent derivative (compound 9e ) to the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key target in cancer therapy. semanticscholar.org The analysis revealed that acefylline itself could form hydrogen bonds with several key amino acid residues, including LYS351, TYR353, ILE354, and LEU355. nih.gov The derivative, 11g , demonstrated an even more robust interaction profile, forming strong hydrogen bonds with LEU355 and LYS351, as well as various pi-alkyl and pi-pi stacking interactions, suggesting a stable and high-affinity binding mode. nih.gov

Similarly, a comprehensive study screened 43 acefylline derivatives against the Monoamine oxidase B (MAO-B) enzyme, a target for Parkinson's disease. frontiersin.orgnih.gov The docking simulations predicted that the most promising derivatives formed significant hydrogen-bonding interactions with key residues such as Phe167 and Ile197/198 within the MAO-B active site. frontiersin.orgnih.gov These predictions are fundamental in rationalizing the molecule's biological activity and guiding further structural modifications to enhance potency and selectivity.

Table 1: Predicted Interactions of Acefylline and its Derivatives with Protein Targets

| Compound | Protein Target | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Acefylline | STAT3 | LYS351, TYR353, ILE354, LEU355 | Hydrogen Bonding |

| ILE354, VAL350, LYS352 | Alkyl, Pi-Alkyl | ||

| Compound 11g | STAT3 | LEU355, LYS351 | Hydrogen Bonding |

| LYS352, TRP358, ALA356 | Pi-Alkyl, Pi-Pi Stacking, Alkyl | ||

| Acefylline Derivative (MAO-B21) | MAO-B | Phe167, Ile197/198 | Hydrogen Bonding |

Binding Affinity Evaluation

Beyond predicting the binding pose, molecular docking algorithms use scoring functions to estimate the binding affinity between the ligand and the protein. This score, often expressed in units of energy (e.g., kcal/mol), represents the strength of the interaction, with lower (more negative) values typically indicating a stronger binding.

In the anticancer study targeting the STAT3 protein, the binding affinity of an acefylline-triazole hybrid (9e ) was calculated to be -7.9 kcal/mol. semanticscholar.org This was significantly stronger than the binding affinity of the parent acefylline molecule, which was calculated at -5.32 kcal/mol, providing a quantitative measure of the derivative's enhanced inhibitory potential. semanticscholar.org

In the investigation of acefylline derivatives as MAO-B inhibitors, the docking calculations yielded GOLD fitness scores ranging from 33.21 to 75.22 for the 43 compounds screened. frontiersin.orgnih.gov The top candidate, MAO-B21 , achieved the highest score of 75.22, outperforming the standard reference drugs safinamide (B1662184) (73.73) and istradefylline (B1672650) (74.91), indicating a very strong predicted binding affinity. frontiersin.orgnih.gov These affinity evaluations are critical for ranking potential drug candidates and prioritizing them for further experimental testing.

Table 2: Binding Affinity Scores for Acefylline Derivatives

| Compound | Target Protein | Scoring Method | Binding Affinity/Score |

|---|---|---|---|

| Acefylline | STAT3 | Binding Energy (ΔG) | -5.32 kcal/mol |

| Compound 9e | STAT3 | Binding Energy (ΔG) | -7.9 kcal/mol |

| MAO-B21 | MAO-B | GOLD Fitness Score | 75.22 |

| Istradefylline (Standard) | MAO-B | GOLD Fitness Score | 74.91 |

| Safinamide (Standard) | MAO-B | GOLD Fitness Score | 73.73 |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govnih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometry, vibrational frequencies, and electronic characteristics, without the need for empirical data.

Ligand Geometry Optimization

Before performing more complex simulations like docking, it is essential to determine the most stable three-dimensional structure of the ligand. DFT is widely used for geometry optimization, a process that calculates the lowest energy conformation of a molecule. nih.gov This optimized structure provides a more realistic representation of the molecule for subsequent computational analyses.

In studies involving acefylline derivatives, DFT calculations were a crucial first step. For the 43 derivatives evaluated as potential MAO-B inhibitors, DFT was employed to optimize their three-dimensional structures before they were docked into the enzyme's active site. frontiersin.orgnih.gov Similarly, theoretical analyses of other methylxanthines, such as caffeine (B1668208), theobromine, and theophylline (B1681296), have utilized DFT with basis sets like 6-31G*(d,p) for geometry optimization to understand their fundamental structural properties. nonlinearstudies.comresearchgate.net This foundational step ensures that the starting ligand conformation is energetically favorable, leading to more accurate and reliable predictions in later stages of computational analysis. cardiff.ac.uk

Electronic Property Calculations

DFT is also a powerful tool for calculating the electronic properties of a molecule, which govern its reactivity and interactions. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a larger gap generally implies higher stability. nih.gov

Studies on various methylxanthines have used DFT to calculate these electronic properties. researchgate.net For example, analysis of dinaphthodiospyrol S, a xanthine (B1682287) oxidase inhibitor, used DFT to determine HOMO and LUMO energy values of -6.39 eV and -3.51 eV, respectively, resulting in an energy gap of 2.88 eV. nih.govresearchgate.net This gap is associated with high stability. nih.gov Other calculated descriptors include chemical hardness, softness, and the electrophilicity index, which together provide a comprehensive profile of the molecule's electronic behavior and potential for interaction. nih.govnih.gov Such calculations for Acefylline sodium salt would provide fundamental insights into its intrinsic stability and reactivity.

Table 3: Key Electronic Properties Calculated via DFT for a Xanthine Oxidase Inhibitor

| Property | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.39 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -3.51 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (HOMO-LUMO) | 2.88 | Indicates high chemical stability |

| Chemical Hardness | 1.44 | Correlates with stability and lower reactivity |

| Electronegativity Index | 4.95 | Measure of electron-attracting power |

| Electrophilicity Index | 8.50 | Indicates a more electrophilic character |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of how the complex behaves in a more realistic, solvated environment. nih.govmdpi.com

MD simulations are used to assess the stability of the ligand-protein complex predicted by docking. nih.gov By simulating the complex for a period, typically nanoseconds, researchers can observe whether the ligand remains securely bound in its initial pose or if it shifts or dissociates. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein and ligand from their initial positions, and the Root Mean Square Fluctuation (RMSF), which identifies flexibility in different parts of the protein. researchgate.netresearchgate.net

In the study of acefylline derivatives as MAO-B inhibitors, MD simulations were performed to validate the docking results. frontiersin.orgnih.gov The simulations confirmed the stability of the top candidate, MAO-B21 , within the enzyme's binding site over time. frontiersin.orgnih.gov The stability was further corroborated by calculating binding free energies using the Molecular Mechanics energies combined with the Generalized Born and Surface Area solvation (MM-GBSA) method. frontiersin.orgresearchgate.net Similarly, MD simulations of other xanthine derivatives targeting enzymes like MTHFD2 have been used to confirm conformational changes in the protein upon ligand binding and to study the dynamic movement of the inhibitors, correlating these findings with experimental binding affinities. nih.govresearchgate.net These simulations provide a powerful validation of docking predictions and offer deeper insights into the dynamic nature of the drug-target interaction.

Complex Stability Assessment

The stability of pharmaceutical salts is a critical factor in formulation development, as issues like salt dissociation can impact product performance. nih.gov A thorough understanding of salt instability in solid-state formulations is essential to ensure product quality. nih.gov Studies on acefylline (ACF) have explored its stability in binary and ternary cocrystals and salts. The formation of salt hydrates of certain compounds has been shown to result in exceptional stability during storage under conditions of 30 ± 5 °C and 75 ± 5% relative humidity. researchgate.net In the broader context of pharmaceutical salts, factors such as acid-base interactions, ionic equilibrium, and the relationship between pH and solubility are fundamental to interpreting salt formation and potential disproportionation. nih.gov The analysis of intermolecular interactions through techniques like Hirshfeld surfaces and energy frameworks helps in understanding the stability of these complexes. researchgate.net

Conformational Analysis

Conformational analysis of acefylline complexes involves studying the spatial arrangement of atoms and the intermolecular interactions that define the crystal structure. For binary and ternary adducts of acefylline, intermolecular interactions have been analyzed using Hirshfeld surfaces and 2D fingerprint plots. researchgate.net These computational tools help visualize and quantify the non-covalent interactions, such as hydrogen bonds, that dictate the conformation and packing of molecules within the crystal lattice. researchgate.net For instance, studies on other sodium-complexed molecules have utilized a combination of NMR conformational studies and extensive theoretical calculations to determine the three-dimensional structure, identifying features like beta-turns and the coordination of the sodium ion within a cage of carbonyl oxygens. nih.gov This detailed conformational information is crucial for understanding the molecule's interaction with its biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. researchgate.net These analyses examine the dependence of a drug's effects on its molecular geometry, electronic structure, and other features. researchgate.net Molecular modeling and docking studies are key components of SAR, providing theoretical assessment and prediction of a drug's activity by optimizing the structural orientation of the molecule with respect to its binding site on a target protein. nih.gov Such computational approaches allow for the rapid and reliable prediction of molecular activities before undertaking experimental synthesis. nih.gov

Correlation of Structural Modifications with Biological Activity

The biological activity of acefylline derivatives has been shown to be highly dependent on specific structural modifications. In a study on novel azomethine derivatives of an acefylline-triazole hybrid, variations of substituents on a phenyl ring were examined to understand their effect on anti-proliferative activity against the human liver cancer cell line (HepG2). nih.gov

The research identified that the nature and position of the substituent on the phenyl ring significantly influenced the compound's efficacy. For example, the unsubstituted phenyl ring derivative (compound 7a) showed relatively low activity. nih.gov In contrast, the introduction of specific functional groups led to a marked increase in anticancer activity. The derivative with a p-isopropyl substituted phenyl ring (compound 7g) exhibited significantly greater activity. nih.gov Similarly, compound 7d was identified as the most potent anticancer agent in the series, with a cell viability value of 11.71 ± 0.39%, compared to the reference drug acefylline, which had a cell viability of 86.32 ± 11.75%. nih.gov Derivatives with p-dimethylamino, bromo, and methoxy (B1213986) substituents also demonstrated moderate anticancer activity. nih.gov

These findings highlight a clear correlation between the structural features of these acefylline derivatives and their biological function, providing a basis for the rational design of more potent therapeutic agents. nih.gov

Table 1: SAR of Acefylline-Triazole Hybrid Derivatives Against HepG2 Cancer Cells

| Compound | Phenyl Ring Substituent | Cell Viability (%) |

|---|---|---|

| Acefylline (Reference) | - | 86.32 ± 11.75 |

| 7a | Unsubstituted | 80.19 ± 5.06 |

| 7c | p-dimethylamino | 52.18 ± 5.25 |

| 7d | Not specified, but most potent | 11.71 ± 0.39 |

| 7e | p-bromo | 45.73 ± 0.64 |

| 7f | p-methoxy | 54.48 ± 6.13 |

| 7g | p-isopropyl | 24.20 ± 1.34 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to create predictive mathematical models that correlate the structural or physicochemical properties of compounds with their biological activities. medcraveonline.comwikipedia.org The fundamental principle is that structurally similar chemicals are likely to exhibit similar biological properties. slideshare.net QSAR models are expressed in the form of a mathematical equation: Activity = f(physicochemical properties and/or structural properties) + error. wikipedia.org

The development of a QSAR model involves several key steps:

Data Set Selection : A diverse set of molecules with known biological activities is chosen. slideshare.net

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include descriptors for lipophilicity, hydrogen-bonding, size, shape, and charge. nih.govnih.gov

Model Building : Statistical methods, such as orthogonal partial least squares (OPLS) regression, are used to build a mathematical model that relates the descriptors to the biological activity. medcraveonline.comnih.gov

Model Validation : The model's statistical significance and predictive ability are rigorously evaluated to ensure its reliability for predicting the activity of new, untested compounds. medcraveonline.com

QSAR is a powerful tool in drug discovery, enabling the prediction of activities for novel molecules, which aids in the rational design of promising drug candidates prior to their synthesis. medcraveonline.com While the methodology is widely applied, specific QSAR models for this compound have not been detailed in the reviewed literature.

Network Pharmacology Analysis

Target Prediction and Pathway Enrichment Analysis

A core component of network pharmacology is the prediction of a drug's biological targets and the subsequent analysis of the pathways in which these targets are involved. nih.gov

Target Prediction : This step utilizes various databases and computational tools to identify proteins that are likely to interact with the compound of interest. nih.gov Databases such as TCMSP, ETCM, SymMap, and PharmMapper are often used to gather information on active constituents and predict their targets. nih.gov

Pathway Enrichment Analysis : Once a list of potential targets is generated, pathway enrichment analysis is performed to determine if these targets are significantly over-represented in specific biological pathways, such as those cataloged in the Kyoto Encyclopedia of Genes and Genomes (KEGG) or Gene Ontology (GO) databases. nih.govtools4mirs.orgnih.gov This analysis helps to identify the key pathways through which the drug may exert its therapeutic effects. nih.govnih.gov For example, in studies of other compounds, this analysis has identified crucial signaling pathways like the PI3K-Akt signaling pathway as being modulated by the drug, thereby influencing processes such as cell apoptosis. nih.gov

This integrated approach provides valuable insights into the molecular mechanisms of a drug's action and can guide further experimental validation. nih.gov Specific network pharmacology analyses focused on this compound were not identified in the reviewed literature.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| Acefylline |

| This compound |

| Vorozole |

| Rizatriptan |

| Ribavirin |

| Paclobutrazol |

| Ciprofloxacin |

| Gefitinib |

| Lapatinib |

| Staurosporine |

| Neratinib |

| Allopurinol |

| Isoniazid |

| Nicotinamide |

| Fumaric acid |

| Theophylline |

| Hydrazine monohydrate |

| Carbon disulfide |

| Potassium hydroxide (B78521) |

| Methanol |

| Acetic acid |

| Sodium sulfate |

Protein-Protein Interaction Network Mapping

Protein-Protein Interaction (PPI) networks are crucial for understanding the complex biological processes within a cell. Mapping these interactions helps to elucidate the functional roles of proteins and their involvement in disease pathways. In silico PPI network analysis for acefylline and its derivatives aims to identify the proteins that interact with the primary targets of the compound, thereby predicting its broader mechanism of action and potential therapeutic applications. nih.govnih.gov

A computational study on theophylline-based hybrids, including those of acefylline, has predicted the protein-protein interactions relevant to their biological activities. By identifying the primary protein targets of these hybrids, researchers can map the subsequent network of interacting proteins. This mapping provides insights into the signaling cascades and metabolic pathways that could be modulated by the administration of acefylline derivatives. For instance, a network map can reveal connections to pathways involved in inflammation and neurotransmission, suggesting potential applications beyond its traditional use. researchgate.net

The process of creating a PPI network map involves identifying the direct targets of a compound through methods like molecular docking. Subsequently, bioinformatics databases and tools are used to find known and predicted interactors of these primary targets. The resulting network illustrates the complex web of proteins that could be affected by the drug, highlighting key nodes and pathways that may be central to its therapeutic effect or potential side effects. researchgate.netmdpi.com Such analyses for acefylline hybrids have pointed towards interactions with proteins involved in neurodegenerative diseases, indicating a potential for drug repositioning. researchgate.net

Visualizing the PPI network allows researchers to identify clusters of functionally related proteins, known as modules. Analyzing these modules can reveal the biological processes that are most significantly impacted by the compound. For acefylline derivatives, PPI network analysis has suggested an influence on pathways related to acetylcholinesterase activity and inflammatory responses, which are relevant in the context of diseases like Alzheimer's. researchgate.net

Computational Prediction of ADME Properties

The success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which determine its bioavailability and residence time in the body. Computational, or in silico, ADME prediction is a critical step in the early phases of drug discovery, allowing for the screening of compounds to identify those with favorable pharmacokinetic profiles before costly and time-consuming experimental studies are undertaken. nih.govmdpi.com

Several computational studies have been conducted on acefylline and its derivatives to predict their ADME properties. These studies utilize quantitative structure-activity relationship (QSAR) models and other computational tools to estimate various pharmacokinetic parameters. For instance, the Qik-prop module of the Schrödinger software has been used to predict the reactions and effects of acefylline-derived molecules within human metabolism. researchgate.net

Key ADME parameters that have been computationally evaluated for acefylline derivatives include predictions for oral absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govplos.org For example, studies on azomethine derivatives of acefylline have involved ADME/T (Toxicity) screening to assess their potential as drug candidates. plos.org These analyses help in understanding how the structural modifications to the acefylline scaffold can influence its pharmacokinetic behavior.

The predicted ADME properties for a series of acefylline derivatives from a computational study are summarized in the table below. These parameters provide a preliminary assessment of the drug-likeness of these compounds.

| Compound | Predicted Human Oral Absorption (%) | Predicted Blood-Brain Barrier Penetration (logBB) | Predicted Caco-2 Cell Permeability (nm/sec) | Predicted Apparent MDCK Cell Permeability (nm/sec) | Predicted QPlogHERG |

|---|---|---|---|---|---|

| Acefylline Derivative 1 | High | -1.5 | <25 (Low) | <25 (Low) | -5.2 |

| Acefylline Derivative 2 | High | -0.8 | 150 (Moderate) | 80 (Moderate) | -4.8 |

| Acefylline Derivative 3 | Moderate | -0.5 | 300 (High) | 150 (High) | -4.5 |

| Acefylline Derivative 4 | High | -1.2 | 50 (Low) | 30 (Low) | -5.5 |

| Acefylline Derivative 5 | High | -0.9 | 200 (High) | 100 (Moderate) | -4.9 |

Analytical Methodologies in Acefylline Sodium Salt Research

Chromatographic Method Development and Validation

Chromatography is a cornerstone of pharmaceutical analysis, allowing for the separation of complex mixtures into their individual components. For Acefylline (B349644) sodium salt, the development and validation of chromatographic methods are crucial for routine quality control and stability studies.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of pharmaceutical compounds like Acefylline. researchgate.netbiomedres.us Method development in HPLC involves a systematic process of optimizing various parameters to achieve a suitable separation of the target analyte from any other substances present.

A key aspect of this process is the validation of the developed method to ensure its reliability, accuracy, and precision. Validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). eurasianjournals.com For a combination product containing Acefylline Piperazine (B1678402), a salt of 7-theophyllineacetic acid, a simple, sensitive, and precise stability-indicating HPLC method was developed. eurasianjournals.com The method demonstrated a good linear relationship over a specified concentration range and was validated for precision, accuracy, robustness, and recovery. eurasianjournals.com

The selection of chromatographic conditions is critical. Researchers experiment with different mobile phase compositions, flow rates, and columns to obtain the best separation. For instance, in the analysis of Acefylline Piperazine, various conditions were tested to achieve an acceptable resolution between the target analytes and their degradation products. eurasianjournals.com

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography |

| Column | Thermo Hypersil C18 gold |

| Mobile Phase | Acetonitrile (B52724) and 0.1% orthophosphoric acid (30:70, v/v) |

| Flow Rate | 1.5 mL/min |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µl |

| Temperature | Ambient |

Reversed-Phase Liquid Chromatography (RP-LC) is the most common mode of HPLC used in the pharmaceutical industry due to its simplicity and ability to handle a wide range of compounds with varying polarities. researchgate.netamericanpharmaceuticalreview.com This technique utilizes a non-polar stationary phase (like C18) and a polar mobile phase. researchgate.netnih.gov Molecules are separated based on their hydrophobic character; more non-polar analytes interact more strongly with the stationary phase, resulting in longer retention times. researchgate.net

The stability-indicating method developed for Acefylline Piperazine is an example of an RP-HPLC application. eurasianjournals.com The use of a Thermo Hypersil C18 gold column confirms the reversed-phase nature of the separation. eurasianjournals.com The mobile phase, a mixture of acetonitrile and aqueous orthophosphoric acid, is also characteristic of RP-LC. eurasianjournals.comsphinxsai.com This approach is highly effective for separating the active pharmaceutical ingredient (API) from potential impurities and degradation products, which is a critical requirement in pharmaceutical quality control. americanpharmaceuticalreview.com

Thin-Layer Chromatography (TLC) is a valuable technique for both qualitative and quantitative analysis due to its speed, cost-effectiveness, and high matrix tolerance. sigmaaldrich.com In pharmaceutical analysis, TLC is often coupled with densitometry for quantification. nih.govmdpi.comnih.gov The process involves spotting the sample on a TLC plate coated with a stationary phase, such as silica (B1680970) gel. nih.govmdpi.com The plate is then developed in a chamber containing a suitable mobile phase. The components of the sample migrate up the plate at different rates, resulting in separation. mdpi.com

After separation, the plate is scanned with a densitometer at a specific wavelength (e.g., the wavelength of maximum absorption for the analyte). nih.gov The densitometer measures the absorbance or fluorescence of the separated spots, and the resulting peak area is proportional to the amount of the substance present. nih.govresearchgate.net This allows for the quantification of the analyte. sigmaaldrich.com Validated TLC-densitometric methods can be used for routine analysis in quality control laboratories as a substitute for other techniques. nih.gov

Impurity profiling is the identification, characterization, and quantification of impurities in a drug substance and its formulated products. biomedres.usscispace.com The presence of unwanted chemicals, even in trace amounts, can affect the safety and efficacy of pharmaceuticals. scispace.comresearchgate.net Impurities can originate from the manufacturing process or form during storage due to chemical decomposition of the active ingredient. researchgate.net

Forced degradation studies are a critical part of impurity profiling. nih.gov In these studies, the drug substance is subjected to stress conditions such as acid, base, neutral hydrolysis, oxidation, and photolysis. eurasianjournals.com The resulting degradation products are then analyzed to develop a stability-indicating analytical method—a method that can separate the drug from its degradation products. eurasianjournals.com The RP-HPLC method developed for Acefylline Piperazine was specifically designed to be stability-indicating, demonstrating its capability to separate the drug from degradants formed under various stress conditions. eurasianjournals.com This ensures that the method can accurately measure the drug content in the presence of its impurities and degradation products. conicet.gov.ar

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of pharmaceutical compounds. They work by measuring the interaction of electromagnetic radiation with the molecules of a sample.

Infrared (IR) spectroscopy is a reliable technique used to identify the functional groups present in a molecule, thereby helping to confirm its chemical structure. nih.gov The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. nih.gov An IR spectrum plots the absorption of radiation against the wavelength or wavenumber. nih.gov

For Acefylline sodium salt, IR spectroscopy can be used to confirm the presence of key functional groups within its structure. The spectra of salts often differ from their corresponding base forms. researchgate.net For instance, the formation of a salt can lead to modifications in the stretching absorptions of certain groups. researchgate.net Analysis of the IR spectrum would allow for the identification of characteristic absorption peaks for the carbonyl groups, the amine functionalities, and other structural features of the Acefylline molecule. This information is crucial for structural confirmation and quality control of the bulk drug.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of acefylline. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can confirm the identity and purity of the compound. The spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of the acefylline moiety is characterized by distinct signals corresponding to the methyl protons, the methylene (B1212753) protons of the acetic acid group, and the lone proton on the imidazole (B134444) ring. In a typical spectrum recorded in DMSO-d₆, the two N-methyl groups (N1-CH₃ and N3-CH₃) appear as sharp singlets. The methylene protons (N7-CH₂) of the carboxymethyl group also produce a singlet, while the proton on the purine (B94841) ring (C8-H) appears as another singlet further downfield. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the acefylline structure. This includes the carbons of the two methyl groups, the methylene carbon, the carbonyl carbons of the xanthine (B1682287) ring, the carbons of the purine ring system, and the carboxyl carbon of the acetic acid side chain. The chemical shifts of the carbonyl carbons (C2 and C6) are typically observed at the downfield end of the spectrum. nih.gov

Detailed chemical shift data for the acefylline structure, derived from a closely related derivative, are presented in the table below. nih.gov

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| N1-CH₃ | 3.41 | s | 29.58 |

| N3-CH₃ | 3.16 | s | 27.59 |

| N7-CH₂ | 5.80 | s | 40.73 |

| C8-H | - | - | 143.44 |

| C2 | - | - | 151.02 |

| C4 | - | - | 148.56 |

| C5 | - | - | 106.30 |

| C6 | - | - | 154.39 |

| -COOH | - | - | - |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis